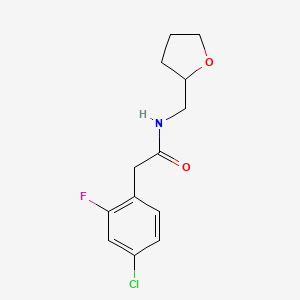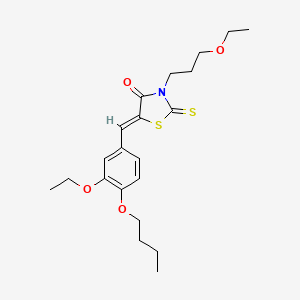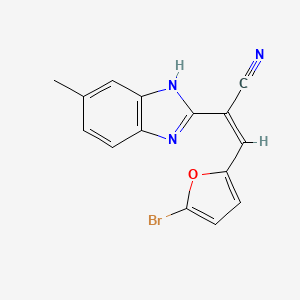
2-(4-chloro-2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CFM-2, and it has been found to have potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of CFM-2 is not fully understood. However, it has been proposed that CFM-2 inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of pro-inflammatory prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, CFM-2 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. CFM-2 has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CFM-2 has been extensively studied, and its mechanism of action is well understood. However, CFM-2 also has some limitations for lab experiments. It is a relatively new compound, and its therapeutic potential in humans is not yet fully understood. CFM-2 has also been found to have some toxicity in animal studies, which may limit its use in humans.
Direcciones Futuras
CFM-2 has several potential future directions for research. It could be further studied for its anti-inflammatory and analgesic properties, as well as its anti-tumor properties. CFM-2 could also be studied for its potential use in combination with other drugs for the treatment of various medical conditions. Furthermore, the toxicity of CFM-2 could be further studied to determine its safety for use in humans. Overall, CFM-2 has significant potential for future research and therapeutic applications.
Métodos De Síntesis
The synthesis of CFM-2 is a complex process that involves several steps. The starting material for the synthesis is 4-chloro-2-fluoroaniline, which is reacted with tetrahydro-2-furanylmethylamine to form the intermediate product. The intermediate product is then reacted with acetyl chloride to yield CFM-2. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. It has also been found to induce apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-10-4-3-9(12(15)7-10)6-13(17)16-8-11-2-1-5-18-11/h3-4,7,11H,1-2,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYVJWMGVTVYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485474.png)
![2-benzyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5485490.png)


![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5485510.png)
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5485519.png)
![N~2~-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-fluoro-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5485524.png)
![N,N,4-trimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5485525.png)
![methyl 5-ethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5485530.png)
![4-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5485546.png)


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5485562.png)